

# A Comparative Guide to the Anti-Tumor Efficacy of Sophoraflavanone H

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## Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B15593414

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This guide provides a comprehensive comparison of the anti-tumor effects of **Sophoraflavanone H**, a promising natural compound, with other alternatives. The information is supported by experimental data to validate its potential as an anti-cancer agent.

## Executive Summary

**Sophoraflavanone H**, scientifically known as Sophoraflavanone G (SG), is a prenylated flavonoid isolated from the roots of *Sophora flavescens*. Emerging research has highlighted its potent anti-tumor activities across a variety of cancer types. This document synthesizes the available data on its efficacy, mechanism of action, and provides a comparative analysis with other anti-cancer compounds.

## Comparative Analysis of Anti-Tumor Activity

The anti-proliferative effects of Sophoraflavanone G have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are presented below in comparison to Kurarinone, another flavonoid from *Sophora flavescens*, and the standard chemotherapeutic drug, Doxorubicin.

Compound	Cancer Cell Line	Cancer Type	IC50 (μM)	Incubation Time (hours)
Sophoraflavanone G	Hodgkin's Lymphoma (unspecified)	Lymphoma	6.6	Not Specified
HL-60	Human Myeloid Leukemia	~20	48	
Kurarinone	H1688	Small-Cell Lung Cancer	12.5	24
H146	Small-Cell Lung Cancer	30.4	24	
BEAS-2B (Normal)	Normal Bronchial Epithelial	55.8	24	
Doxorubicin	MCF-7	Breast Cancer	0.95 - 8.3	48 - 72
MDA-MB-231	Triple-Negative Breast Cancer	0.95 - 6.6	48 - 72	
SK-BR-3	Breast Cancer	0.64	48	

## Mechanism of Action: A Multi-Targeted Approach

Sophoraflavanone G exerts its anti-tumor effects through the modulation of multiple critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

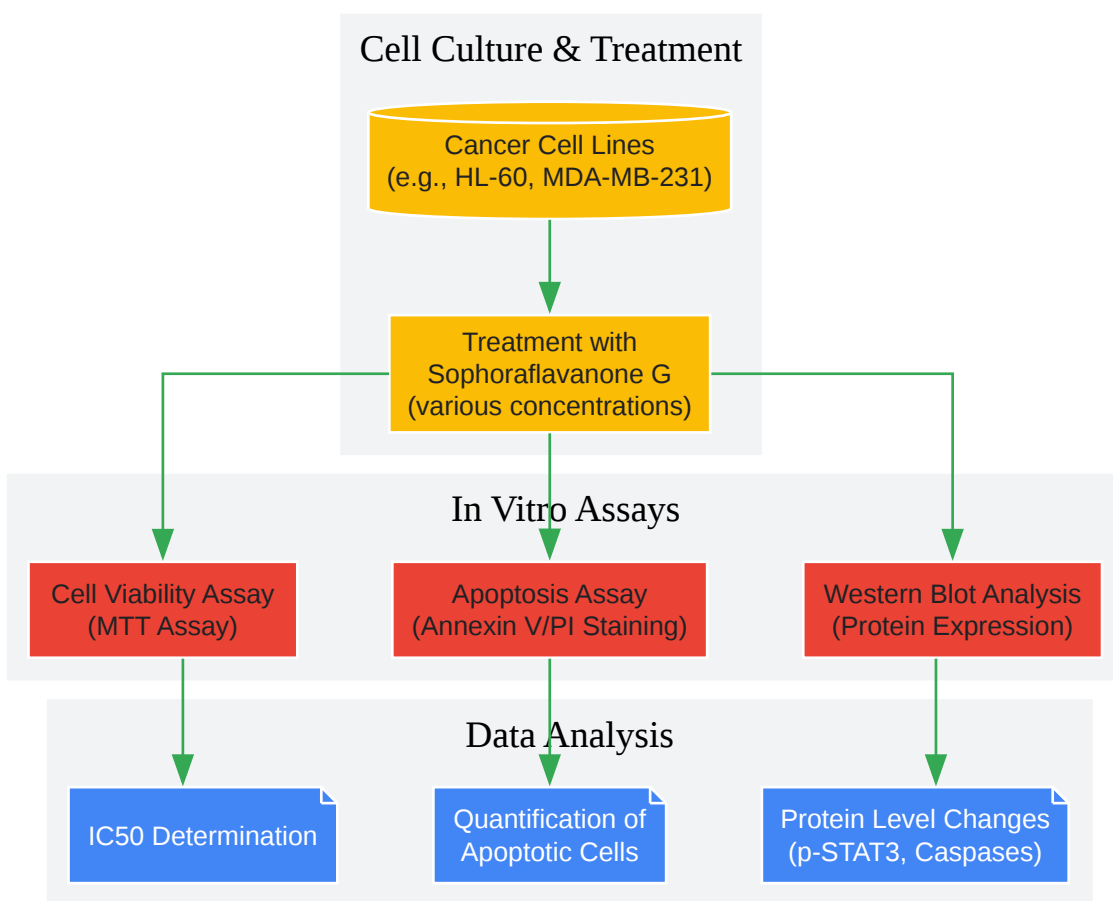
## Key Signaling Pathways Targeted by Sophoraflavanone G:

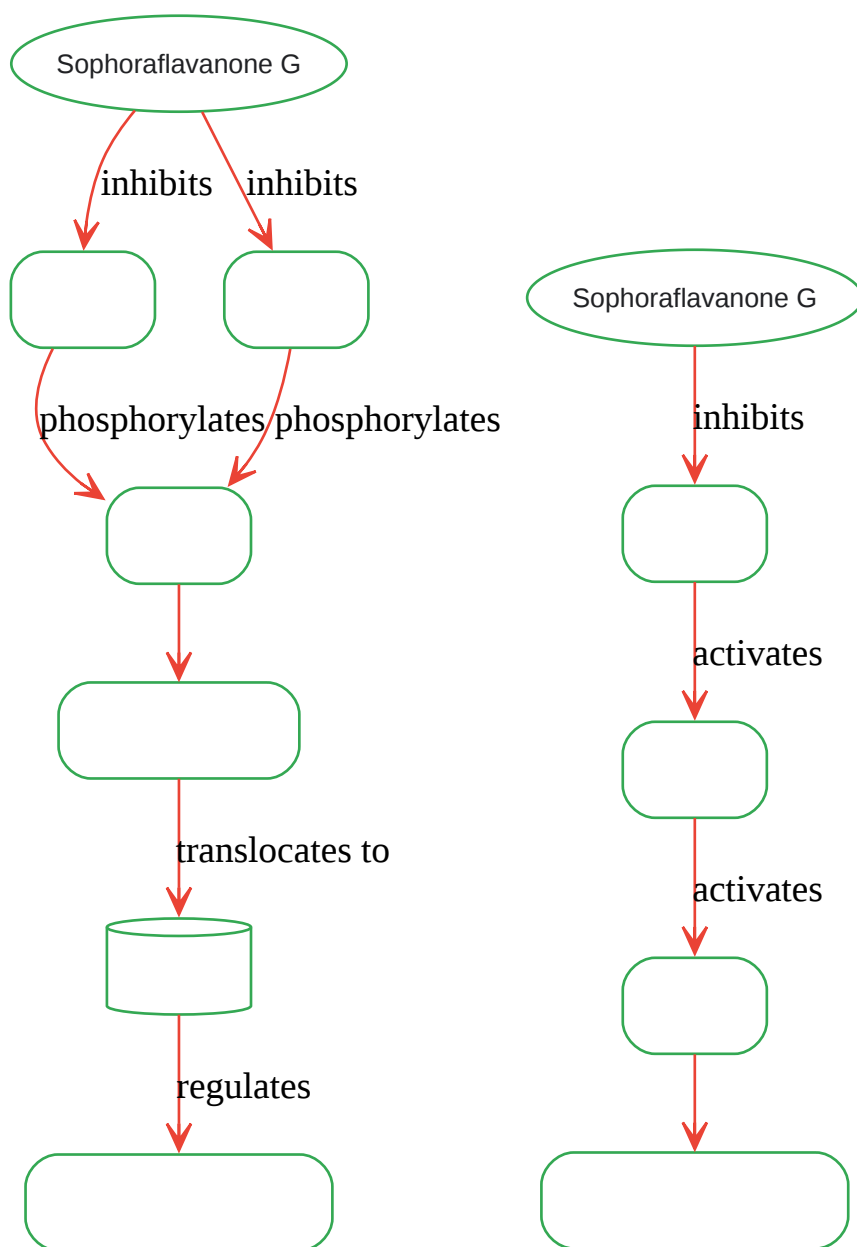
- **Inhibition of STAT3 and NF-κB Signaling:** Sophoraflavanone G has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer cell survival and proliferation.<sup>[1][2]</sup> It achieves this by targeting upstream kinases such as Janus kinases (JAKs) and Src.<sup>[1][2]</sup> Additionally, it inhibits the nuclear factor-kappa B (NF-κB) signaling pathway in multiple myeloma cells.<sup>[1][2]</sup>

- **Induction of Apoptosis:** The compound effectively induces programmed cell death (apoptosis) in cancer cells. This is achieved by regulating the expression of apoptotic and anti-apoptotic proteins, including the activation of caspases, upregulation of Bax, and downregulation of Bcl-2.[3][4][5]
- **Inactivation of EGFR-PI3K-AKT Signaling:** In triple-negative breast cancer, Sophoraflavanone G has been found to suppress tumor progression by inactivating the Epidermal Growth Factor Receptor (EGFR)-Phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway.[6][7]
- **Suppression of Migration and Invasion:** Sophoraflavanone G can inhibit the migration and invasion of cancer cells, a crucial step in metastasis. This effect is thought to be mediated through the blockage of the Mitogen-Activated Protein Kinase (MAPK) pathway.[4]
- **Reversal of Multidrug Resistance:** Notably, Sophoraflavanone G has demonstrated the ability to resensitize multidrug-resistant non-small-cell lung cancer cells to chemotherapeutic drugs by inhibiting the function of the ATP-binding cassette (ABC) drug transporter ABCG2.

## Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathways affected by Sophoraflavanone G and a general workflow for its in vitro evaluation.





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